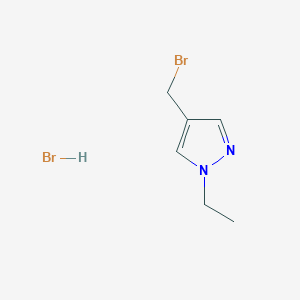

4-(溴甲基)-1-乙基-1H-吡唑盐酸盐

货号 B2676599

CAS 编号:

1989659-26-8

分子量: 269.968

InChI 键: KGZJRHCBRPKSJM-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(Bromomethyl)pyridine hydrobromide, a compound similar to the one you’re asking about, is a substituted pyridine . It reacts with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines .

Synthesis Analysis

The synthesis of similar compounds often involves reactions with diamines . For example, 4-(Bromomethyl)pyridine hydrobromide may be used in the preparation of various derivatives .Molecular Structure Analysis

The molecular formula for 4-(Bromomethyl)pyridine hydrobromide is C6H6BrN·HBr, and its molecular weight is 252.93 .Chemical Reactions Analysis

The bromination of organic molecules has been extensively studied . The electrochemical oxidation of bromide to bromine is a viable strategy to reduce waste by avoiding chemical oxidants .Physical And Chemical Properties Analysis

4-(Bromomethyl)pyridine hydrobromide is a solid at 20 degrees Celsius . It is soluble in water . Its melting point ranges from 185.0 to 191.0 degrees Celsius .科学研究应用

- The α-bromination reaction of carbonyl compounds is a significant topic in organic chemistry. 4-(Bromomethyl)-1-ethyl-1H-pyrazole hydrobromide serves as a versatile brominating agent for the synthesis of α-brominated products. These intermediates play a crucial role in organic synthesis, including the production of pharmaceuticals, pesticides, and other chemicals .

- Notably, this compound has been successfully employed in an innovative experiment for undergraduate teaching. Junior undergraduates synthesized 4-chloro-α-bromo-acetophenone using pyridine hydrobromide perbromide as the brominating agent. The experiment demonstrated safety, high yield, cost-effectiveness, and repeatability, making it suitable for widespread implementation in pedagogy .

- Incorporating 4-(bromomethyl)-1-ethyl-1H-pyrazole hydrobromide into experimental teaching enhances students’ scientific literacy, research ability, and innovation consciousness. By exploring reaction conditions and synthesizing relevant compounds, students gain practical aptitude and reinforce fundamental skills in chemistry .

- Researchers have utilized this compound in the synthesis of 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, a rigid analogue of 2-aminoadipic acid. Such applications highlight the potential of bromomethylated azabicycloheptanes in creating novel compounds.

- Pyridine derivatives play a crucial role in drug discovery. Researchers explore the modification of pyridine scaffolds to enhance bioactivity, solubility, and pharmacokinetics. 4-(Bromomethyl)-1-ethyl-1H-pyrazole hydrobromide could serve as a building block for designing new drug candidates .

- The bromomethyl group can participate in transition-metal-catalyzed reactions, such as cross-coupling reactions. Researchers may explore its use in Suzuki-Miyaura, Heck, or Sonogashira reactions to create diverse molecular architectures .

- The bromomethyl functionality can be exploited for surface modification of materials. Researchers may use it to functionalize surfaces, enhance adhesion, or introduce specific chemical moieties onto substrates .

Organic Synthesis and α-Bromination Reactions

Chemical Innovation and Undergraduate Education

Synthesis of Rigid Analogues

Pyridine Derivatives in Medicinal Chemistry

Transition-Metal-Catalyzed Reactions

Materials Science and Surface Modification

安全和危害

属性

IUPAC Name |

4-(bromomethyl)-1-ethylpyrazole;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN2.BrH/c1-2-9-5-6(3-7)4-8-9;/h4-5H,2-3H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGZJRHCBRPKSJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)CBr.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Br2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

![3-Nitro-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole](/img/structure/B2676519.png)

![1-(4-(5-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone](/img/structure/B2676521.png)

![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2676522.png)

![1-(2,6-dichlorobenzyl)-N-[2-(dimethylamino)ethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2676524.png)

![Ethyl 5-(2-fluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2676526.png)

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B2676529.png)

![rac-(1S,5S)-6-azabicyclo[3.2.0]heptane](/img/structure/B2676531.png)

![1,3-Bis[(benzyloxy)methyl]-2-oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde](/img/structure/B2676533.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-carboxamide](/img/structure/B2676534.png)

![N-({1-[4-(2,6-dimethylphenoxy)butyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamid e](/img/structure/B2676539.png)